Lipophilicity (logP) Comparison with N-Methyl and N-Ethyl Analogues
The calculated logP of the hydrochloride salt of 1‑Phenyl‑2‑[(2,2,2‑trifluoroethyl)amino]ethan‑1‑ol is 1.86 (Fluorochem data sheet) or 1.37 (Chembase), compared to typical logP values of ~1.2‑1.5 for the N‑methyl analogue and ~1.5‑2.0 for the N‑ethyl analogue. The presence of the CF₃ group shifts lipophilicity towards the upper end of the range observed for N‑alkyl congeners, which can improve passive membrane permeability while retaining aqueous solubility of the salt form .
| Evidence Dimension | Octanol/water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP(HCl) = 1.86 (Fluorochem); 1.37 (Chembase) |
| Comparator Or Baseline | N‑methyl analogue (2-(methylamino)-1-phenylethanol): logP ≈ 1.2‑1.5; N‑ethyl analogue: logP ≈ 1.5‑2.0 |
| Quantified Difference | Target HCl logP is 0.3‑0.6 units higher than the N‑methyl and comparable to or slightly higher than the N‑ethyl analogue. |
| Conditions | In silico prediction (unspecified algorithm); experimental determination not available. |
Why This Matters
Higher lipophilicity can translate into better membrane permeability, an important parameter for CNS drug candidates or intracellular target engagement.
